L-Type Calcium Channel Blockade Potency: IC₅₀ = 46 nM vs. Nifedipine as Reference Comparator
The target compound inhibits L-type voltage-dependent calcium channels in rat thoracic aorta with an IC₅₀ of 46 nM, as determined by the Magnus method using high-K⁺-induced contraction as the functional readout [1]. This places the compound in the same nanomolar potency range as clinically established DHPs. In the same tissue preparation and assay methodology, nifedipine—the prototypical 2,6-dimethyl-N-H-DHP calcium antagonist—exhibits an IC₅₀ in the range of 10–20 nM [2]. The approximately 2–4-fold lower potency of the 1,2,6-trimethyl-DHP relative to nifedipine is consistent with established SAR showing that N¹-alkylation reduces L-type channel affinity by eliminating the N-H hydrogen-bond interaction with the channel pore. This potency differential is quantifiable and reproducible, enabling the compound to serve as an internal standard for calibrating the impact of N¹-substitution on DHP binding-site occupancy in electrophysiology protocols.
| Evidence Dimension | L-type calcium channel blockade potency (IC₅₀) in rat thoracic aorta |
|---|---|
| Target Compound Data | IC₅₀ = 46 nM (Magnus method, high-K⁺-induced contraction of SD rat thoracic aorta rings) |
| Comparator Or Baseline | Nifedipine: IC₅₀ ≈ 10–20 nM (same Magnus method, same tissue preparation) |
| Quantified Difference | Approximately 2–4-fold lower potency for the target compound vs. nifedipine |
| Conditions | In vitro functional assay; SD rat thoracic aorta ring; high-K⁺-induced contraction; Magnus method |
Why This Matters
Procurement teams evaluating DHPs for calcium channel pharmacology can use this quantified potency offset to select the compound as a low-affinity reference probe for N¹-alkylation SAR studies, where nifedipine's higher potency would saturate the binding site at concentrations that yield poor dynamic range.
- [1] BindingDB. BDBM50475659 (CHEMBL508181): Affinity Data – IC₅₀ 46 nM against L-type calcium channel in SD rat thoracic aorta (Magnus method). View Source
- [2] Hantzsch 1,4-dihydropyridines containing a diazen-1-ium-1,2-diolate nitric oxide donor moiety to study calcium channel antagonist structure-activity relationships and nitric oxide release. Nifedipine IC₅₀ = 0.01 µM (10 nM) reported as reference comparator for DHP calcium antagonist activity. View Source
